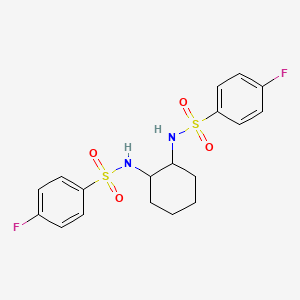![molecular formula C15H9ClF3N3O B4199675 N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B4199675.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide, also known as CTB or Compound 15, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. CTB is a potent inhibitor of the protein kinases CHK1 and CHK2, which are involved in the DNA damage response pathway.
Applications De Recherche Scientifique
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide has been extensively studied for its potential applications in cancer therapy. The inhibition of CHK1 and CHK2 by this compound leads to the accumulation of DNA damage and cell cycle arrest, which can ultimately result in apoptosis. This compound has been shown to be effective against a variety of cancer cell lines, including breast, lung, colon, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Mécanisme D'action
N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide inhibits CHK1 and CHK2 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets involved in the DNA damage response pathway, leading to the accumulation of DNA damage and cell cycle arrest. This compound has been shown to be highly selective for CHK1 and CHK2, with minimal off-target effects.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models. In addition, this compound has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide is its high potency and selectivity for CHK1 and CHK2. This allows for the use of lower concentrations of this compound in experiments, which can reduce potential off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for N-[2-chloro-5-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide research. One area of interest is the development of more soluble analogs of this compound, which could improve its utility in certain experimental settings. Another area of interest is the development of combination therapies that include this compound, which could enhance the efficacy of existing cancer therapies. Finally, the identification of biomarkers that predict response to this compound could improve patient selection and treatment outcomes.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O/c16-10-3-2-9(15(17,18)19)6-12(10)22-14(23)8-1-4-11-13(5-8)21-7-20-11/h1-7H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRKDASPNFAXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dichlorophenyl)sulfonyl]-N-(4-isopropylphenyl)-3-piperidinecarboxamide](/img/structure/B4199599.png)

![3-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4199611.png)
![ethyl 1-[2-(diethylamino)ethyl]-1H-indole-2-carboxylate hydrochloride](/img/structure/B4199614.png)
![2-[(2-chlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4199622.png)
![3-chloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4199635.png)

![2-{[2-(4-ethoxyphenyl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4199648.png)
![N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4199652.png)
![N-bicyclo[2.2.1]hept-2-yl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4199655.png)

![4-bromo-N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B4199663.png)
![ethyl 1-[3-(phenylthio)propanoyl]-3-piperidinecarboxylate](/img/structure/B4199666.png)
